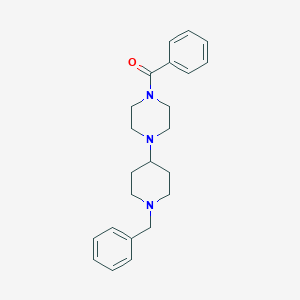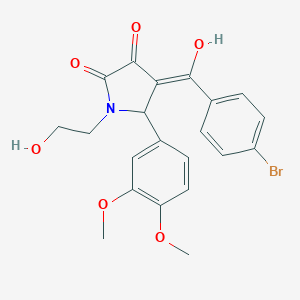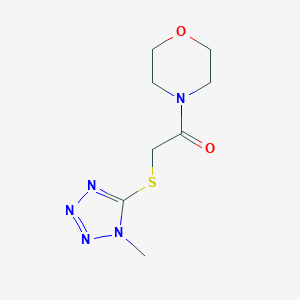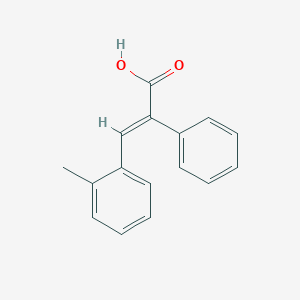![molecular formula C13H10O B249321 1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)
1,2-Dihydro-3H-benz[e]inden-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3H-benz[e]inden-3-one, commonly known as indanone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. Indanone is a bicyclic structure consisting of a benzene ring fused with a cyclopentanone ring. It has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol.
Mécanisme D'action
The mechanism of action of indanone and its derivatives is complex and varies depending on the specific compound and the biological target. However, some studies have shown that indanone derivatives can interact with various biological targets, including enzymes, receptors, and ion channels, through various mechanisms, including inhibition, activation, and modulation.
Biochemical and Physiological Effects:
Indanone and its derivatives have been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. Some studies have also shown that indanone derivatives can modulate various signaling pathways, including the NF-kB pathway, the JAK/STAT pathway, and the MAPK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Indanone and its derivatives have several advantages for lab experiments, including their relatively simple synthesis, their wide range of biological activities, and their potential applications in various fields of science. However, some limitations of indanone and its derivatives include their potential toxicity, their limited solubility in water, and their potential for off-target effects.
Orientations Futures
There are several future directions for research on indanone and its derivatives, including the development of new synthetic methods for the production of indanone derivatives, the identification of new biological targets and mechanisms of action, and the optimization of the pharmacokinetic properties of indanone derivatives for use in drug development. Additionally, there is a growing interest in the use of indanone derivatives in materials science, particularly in the development of organic semiconductors and other electronic materials.
Méthodes De Synthèse
Indanone can be synthesized through various methods, including the Friedel-Crafts reaction, the Pechmann condensation reaction, and the Perkin reaction. The Friedel-Crafts reaction involves the reaction of benzene with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Pechmann condensation reaction involves the reaction of phenol with an acid anhydride in the presence of a Lewis acid catalyst, such as sulfuric acid. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of an alkali catalyst, such as potassium hydroxide.
Applications De Recherche Scientifique
Indanone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, indanone derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. In organic synthesis, indanone has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In materials science, indanone has been used as a starting material for the synthesis of various polymers and materials, including conducting polymers and organic semiconductors.
Propriétés
Nom du produit |
1,2-Dihydro-3H-benz[e]inden-3-one |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C13H10O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-6H,7-8H2 |
Clé InChI |
PMMZKEMRDBTRNX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
SMILES canonique |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
